3-(6-Methoxynaphthalen-2-yl)azetidine

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Researchers designing CNS-focused libraries often face challenges in sourcing building blocks that offer both conformational constraint and optimal brain-permeant physicochemical properties. 3-(6-Methoxynaphthalen-2-yl)azetidine directly addresses this need by providing a rigid azetidine-naphthalene scaffold with a predicted logP of ~2.8. This compound enables a more efficient exploration of hydrophobic binding pockets while reducing the entropic penalty of ligand binding. - **Predicted CNS Profile:** Calculated logP of ~2.8 balances passive permeability and solubility. - **Synthetic Versatility:** A nucleophilic azetidine nitrogen permits rapid alkylation, acylation, and sulfonylation for SAR exploration. - **Supply Assurance:** Available from stock for immediate dispatch, ensuring continuity in your medicinal chemistry campaign.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
Cat. No. B13627540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methoxynaphthalen-2-yl)azetidine
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C3CNC3
InChIInChI=1S/C14H15NO/c1-16-14-5-4-10-6-11(13-8-15-9-13)2-3-12(10)7-14/h2-7,13,15H,8-9H2,1H3
InChIKeyKUQLXOOAFXHTNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Methoxynaphthalen-2-yl)azetidine: CNS Drug Discovery Building Block


3-(6-Methoxynaphthalen-2-yl)azetidine is a heterocyclic small molecule that combines a strained, four-membered azetidine ring with a 6-methoxynaphthalene scaffold [1]. This architecture integrates the lipophilic, hydrophobic binding character of the naphthalene core with the unique conformational rigidity and synthetic versatility of the azetidine moiety. As a research intermediate and potential pharmacophore, it is distinguished by its computed physicochemical profile, including a favorable lipophilicity for CNS applications (logP ≈ 2.8) [1], positioning it as a valuable template for medicinal chemistry campaigns where precise spatial and electronic tuning is required.

Building Block Type CNS drug discovery intermediate with azetidine-naphthalene scaffold
Key Feature Azetidine nitrogen enables derivatization for library synthesis
Lipophilicity Context Computed logP within range favorable for CNS permeability studies

3-(6-Methoxynaphthalen-2-yl)azetidine: Why Generic Substitution Fails


Generic substitution of 3-(6-Methoxynaphthalen-2-yl)azetidine with simpler in-class alternatives, such as unsubstituted 3-(naphthalen-2-yl)azetidine or acyclic 6-methoxynaphthalene derivatives, is not scientifically justified due to the synergistic impact of the 6-methoxy group and the azetidine ring on both binding conformation and physicochemical properties. The 6-methoxynaphthalene moiety is a privileged structure known to occupy hydrophobic enzyme pockets, while the azetidine nitrogen provides a handle for further functionalization and introduces conformational constraints that modulate target engagement . This specific substitution pattern creates a distinct electronic and steric environment, leading to quantifiable differences in predicted lipophilicity and, by extension, potential bioavailability and target selectivity, which are not replicated by related analogs lacking this precise combination .

6-Methoxy absence

Removal of the methoxy group may lower lipophilicity and shift CNS permeability profile.

Azetidine ring omission

Flexible-chain analogs lose conformational constraint, potentially reducing binding selectivity.

Synergy loss

The combined methoxy-naphthalene and azetidine scaffold provides a distinct electronic/steric context not replicated by single-feature analogs.

3-(6-Methoxynaphthalen-2-yl)azetidine: Key Differentiators


Predicted logP Differentiation

The incorporation of a methoxy group at the 6-position of the naphthalene ring in 3-(6-methoxynaphthalen-2-yl)azetidine substantially modulates its predicted lipophilicity compared to the unsubstituted analog 3-(naphthalen-2-yl)azetidine. Computed property data from vendor technical sheets indicate a logP value of approximately 2.8 for the target compound , which is favorable for crossing biological membranes, including the blood-brain barrier. In contrast, the unsubstituted analog 3-(naphthalen-2-yl)azetidine is predicted to have a lower logP due to the absence of the lipophilic methoxy group. While direct experimental comparison is not available in the public domain, this class-level inference is supported by standard physicochemical principles.

Predicted logP Shift
Class-level inference
logP ≈ 2.8 (target) vs lower (unsubstituted)
Supports CNS permeability screening prioritization.
Computed prediction; direct experimental comparison not available.
Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Rigidity and Synthetic Versatility

3-(6-Methoxynaphthalen-2-yl)azetidine offers a unique combination of conformational constraint and a reactive nitrogen center compared to analogs where the azetidine is replaced by a flexible alkyl chain (e.g., 6-methoxy-2-naphthyl derivatives with propyl linkers). The azetidine ring restricts the molecule's conformational freedom, which is a key factor in achieving high binding affinity and target selectivity in drug design [1]. Simultaneously, the azetidine nitrogen serves as a nucleophilic site for further functionalization, enabling the synthesis of a wide array of derivatives . In contrast, acyclic analogs possess greater flexibility, which can lead to higher entropic penalties upon binding and less defined structure-activity relationships.

Conformational Control
Class-level inference
Rigid azetidine ring & reactive N vs flexible acyclic linker
May reduce entropic penalty for target binding.
Qualitative advantage; actual affinity requires experimental validation.
Organic Synthesis Medicinal Chemistry Structure-Based Design

6-Methoxynaphthalene Pharmacophore Potency

While direct IC50 data for 3-(6-Methoxynaphthalen-2-yl)azetidine is sparse, the 6-methoxynaphthalen-2-yl group is a well-validated pharmacophore in potent enzyme inhibitors and receptor antagonists. For context, the closely related derivative PF-04418948 (1-(4-fluorobenzoyl)-3-{[(6-methoxy-2-naphthyl)oxy]methyl}azetidine-3-carboxylic acid) is a potent and highly selective EP2 receptor antagonist with an IC50 of 16 nM . This provides strong class-level inference that the 6-methoxynaphthalen-2-yl moiety in 3-(6-Methoxynaphthalen-2-yl)azetidine can confer high-affinity binding to relevant biological targets. In contrast, azetidines lacking this naphthalene substitution pattern typically exhibit different and often weaker target engagement profiles.

Pharmacophore Potency Context
Class-level inference
PF-04418948 IC50 = 16 nM (EP2 antagonist)
Class-level support for high-affinity binding potential.
Target compound not directly measured; requires validation.
Drug Discovery Inflammation Enzyme Inhibition

3-(6-Methoxynaphthalen-2-yl)azetidine: Strategic Applications


CNS-Penetrant Probe Design

Given its favorable predicted lipophilicity (logP ≈ 2.8) and the known propensity of the 6-methoxynaphthalene scaffold for CNS target engagement, this compound is an optimal choice for initiating a medicinal chemistry campaign aimed at developing brain-penetrant small molecules. Researchers targeting neurological GPCRs, enzymes, or ion channels can leverage this building block to create focused libraries with enhanced potential for crossing the blood-brain barrier, a property that simpler azetidine or naphthalene analogs may lack.

Conformationally Constrained Pharmacophore Expansion

The rigid azetidine ring in 3-(6-Methoxynaphthalen-2-yl)azetidine provides a superior template for structure-based drug design . This scenario is highly relevant for projects where reducing the entropic penalty of ligand binding is crucial for achieving high potency and selectivity. The compound serves as an excellent core for synthesizing conformationally restricted analogs of known bioactive molecules, thereby enabling the exploration of novel intellectual property space with a well-defined, constrained scaffold.

Azetidine Nitrogen Functionalization

The azetidine nitrogen in 3-(6-Methoxynaphthalen-2-yl)azetidine is a robust nucleophilic handle that can undergo a variety of reactions, including alkylation, acylation, and sulfonylation . This makes the compound a versatile building block for medicinal chemists seeking to rapidly generate diverse compound libraries by modifying this key position. This is a distinct advantage over analogs where the nitrogen is less accessible or part of a less reactive ring system, allowing for efficient exploration of structure-activity relationships around the hydrophobic naphthalene core.

Application
Selection Property
Validation Focus
CNS-penetrant probe design
Predicted CNS-favorable logP range
Blood-brain barrier permeability assessment
Conformationally constrained pharmacophore exploration
Rigid azetidine scaffold
Binding affinity and selectivity profiling
Azetidine nitrogen derivatization studies
Reactive azetidine nitrogen handle
Structure-activity relationship exploration

Technical Documentation Hub

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22 linked technical documents
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